![molecular formula C10H11ClOS B1385854 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride CAS No. 1042793-22-5](/img/structure/B1385854.png)
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride
Overview
Description
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.72 g/mol This compound is part of the thiophene family, which is known for its sulfur-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiophene derivative with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives with altered electronic properties.
Coupling Reactions: It can also engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce sulfoxides or sulfones.
Scientific Research Applications
Organic Synthesis
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in synthesizing more complex molecules.
Case Study: Synthesis of Thiophene Derivatives
A study demonstrated the use of this compound in synthesizing thiophene derivatives through nucleophilic substitution reactions. The carbonyl chloride group facilitates the introduction of nucleophiles such as amines and alcohols, leading to the formation of valuable products for further chemical transformations .
Pharmaceutical Applications
This compound has shown promise as a precursor in the development of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects.
Case Study: Anticancer Activity
Research has indicated that certain derivatives of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene exhibit anticancer properties. For instance, modifications to the carbonyl chloride moiety have led to compounds that inhibit cancer cell proliferation in vitro . This highlights the compound's potential as a scaffold for drug development.
Agrochemical Uses
The compound's reactivity allows it to be utilized in the agrochemical industry for synthesizing pesticides and herbicides.
Data Table: Agrochemical Applications
Compound Name | Application | Active Ingredient |
---|---|---|
Thiophene-based Herbicide | Weed Control | 5,6-Dihydro-4H-cyclohepta[b]thiophene |
Insecticide Derivative | Pest Management | 5,6-Tetrahydro-4H-cyclohepta[b]thiophene |
These applications demonstrate the versatility of this compound in developing effective agrochemicals .
Materials Science
In materials science, this compound can be used as a building block for creating novel polymers and materials with enhanced properties.
Case Study: Polymer Development
A recent study focused on using this compound to synthesize polymeric materials with improved thermal and mechanical properties. The incorporation of cycloheptathiophene units into polymer chains resulted in materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal chemistry, the compound’s structure allows it to fit into specific binding sites on target proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-3-carbonyl chloride
- 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid
- Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carbonyl chloride functional group makes it a versatile intermediate for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for various applications .
Biological Activity
5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride (CAS No. 40133-08-2) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H11ClOS
- Molecular Weight : 216.72 g/mol
- CAS Number : 40133-08-2
The compound features a cycloheptathiophene structure, which is significant in various biological applications.
Antiviral Activity
Research indicates that derivatives of cycloheptathiophene compounds exhibit notable antiviral properties. For instance, studies have shown that modifications to the cycloheptane core can enhance the efficacy against influenza viruses. The ability to inhibit the PA-PB1 interaction is crucial for antiviral activity, with certain derivatives demonstrating IC50 values as low as 3.3 μM .
Antitumor Activity
Compounds related to 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene have also been evaluated for their antiproliferative effects against various human tumor cell lines. Some derivatives showed GI50 values in the nanomolar range, indicating strong potential as anticancer agents .
Case Studies
- Influenza Virus Inhibition :
- Antiproliferative Effects :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific modifications on the cycloheptathiophene core. The presence of a fused cycloalkyl moiety enhances biological activity, while alterations that lead to aromatization tend to reduce efficacy .
Data Table: Biological Activities of Derivatives
Compound | Activity Type | IC50/EC50 (μM) | Notes |
---|---|---|---|
Compound A | Antiviral | 3.3 (IC50) | Strong PA-PB1 inhibitor |
Compound B | Antiviral | 5-14 (EC50) | Effective against FluA/B |
Compound C | Antitumor | <10 (GI50) | Active against multiple tumor lines |
Q & A
Q. Basic: What are the standard synthetic routes for 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride?
Methodological Answer:
The synthesis typically involves functionalizing a preformed cyclohepta[b]thiophene scaffold. A common approach includes:
Acylation of an amine precursor : React ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with acyl chlorides (e.g., 4-fluorobenzoyl chloride) under anhydrous conditions to form derivatives, followed by hydrolysis to yield the carbonyl chloride .
Cross-coupling reactions : Utilize Pd-catalyzed couplings (e.g., Suzuki or Stille) to introduce substituents. For example, PdCl₂(PPh₃)₂ with boronic acids or stannanes under inert atmospheres (48–72 hours) .
Purification : Column chromatography (silica gel, chloroform/hexane eluents) or recrystallization (ethanol) to isolate the product .
Table 1: Representative Reaction Conditions from Literature
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Acylation | 4-Fluorobenzoyl chloride, THF, 0°C to RT | 64% | |
Suzuki Coupling | PdCl₂(PPh₃)₂, K₂CO₃, toluene, reflux | 14–85% | |
Purification | Silica column (CHCl₃/hexane) | N/A |
Q. Basic: How is the compound characterized spectroscopically?
Methodological Answer:
¹H/¹³C NMR : Assign cycloheptane protons as multiplet peaks (δ 1.60–3.10 ppm) and carbonyl chloride carbon (δ ~165–170 ppm). Aromatic protons in derivatives appear at δ 6.90–8.30 ppm .
FT-IR : Confirm the carbonyl stretch (C=O) at ~1670–1720 cm⁻¹. Thiophene C-S stretches appear at 730–737 cm⁻¹ .
Melting Point : Consistency with literature values (e.g., 117–118°C for acylated derivatives) validates purity .
Q. Advanced: How to optimize low yields in Pd-catalyzed cross-couplings involving this scaffold?
Methodological Answer:
Catalyst Tuning : Increase PdCl₂(PPh₃)₂ loading (0.1–0.15 mmol per 1 mmol substrate) or switch to Buchwald-Hartwig ligands for sterically hindered substrates .
Reaction Time : Extend duration to 72 hours for Stille couplings (e.g., 34.2% yield improvement) .
Substrate Ratio : Use excess boronic acid (1.3 eq) to drive reaction completion .
Monitoring : Employ TLC (Rf tracking) and in situ IR to detect intermediate formation.
Q. Advanced: What strategies enable functionalization of the carbonyl chloride group for electronic materials?
Methodological Answer:
Amide Formation : React with aryl amines (e.g., carbazole derivatives) in THF/t-BuOK to generate electron-transport layers for OLEDs .
Esterification : Substitute chloride with alkoxy groups using alcohols (e.g., ethanol) under anhydrous conditions to tune solubility .
Stability : Store derivatives under argon to prevent hydrolysis. Confirm stability via ¹³C NMR (absence of carbonyl peak shifts) .
Q. Advanced: How to resolve contradictions in spectroscopic data during derivatization?
Methodological Answer:
2D NMR (COSY/HSQC) : Resolve overlapping cycloheptane signals and confirm connectivity in complex derivatives .
Microanalysis : Validate elemental composition (C, H, N, S) to rule out impurities .
X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., Schiff base derivatives) .
Example Contradiction : Discrepant ¹H NMR integrals in acylated derivatives may arise from rotamers. Use variable-temperature NMR to confirm .
Q. Basic: What purification methods are effective post-synthesis?
Methodological Answer:
Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). Monitor fractions via TLC (UV visualization) .
Recrystallization : Ethanol or ethanol/water mixtures for high-purity solids (e.g., 94% recovery for triacetoxy derivatives) .
Yield Optimization : Recover low-yield products (<20%) by recycling mother liquors .
Q. Advanced: How to design derivatives for optoelectronic applications?
Methodological Answer:
Electron-Donor Groups : Introduce carbazole or diphenylamino moieties via Suzuki coupling to enhance hole-transport properties (e.g., compound 6b, λem = 450 nm) .
Conjugation Extension : Attach ethylenedioxythiophene (EDOT) units via Stille coupling to redshift absorption (e.g., compound 5) .
DFT Modeling : Predict HOMO/LUMO levels (e.g., Gaussian09) to guide synthetic targets .
Table 2: Key Electronic Properties of Derivatives
Derivative | HOMO (eV) | LUMO (eV) | Application | Reference |
---|---|---|---|---|
EDOT-coupled (5) | -5.2 | -3.1 | Organic photovoltaics | |
Carbazole-based (6a) | -5.5 | -2.8 | OLED emitters |
Q. Advanced: How to mitigate steric hindrance in bulky substituent introductions?
Methodological Answer:
Ligand Screening : Use bulky phosphines (e.g., XPhos) to stabilize Pd intermediates in crowded environments .
Solvent Effects : Switch to polar aprotic solvents (DMF or NMP) to enhance solubility of sterically hindered reactants .
Microwave Synthesis : Reduce reaction time (2–4 hours vs. 72 hours) and improve yields under high-temperature/pressure conditions .
Q. Basic: What safety protocols are critical during synthesis?
Methodological Answer:
Handling Carbonyl Chlorides : Use anhydrous conditions, Schlenk lines, and PPE (gloves, goggles) to prevent hydrolysis or exposure .
Waste Disposal : Neutralize acyl chloride residues with ice-cold NaOH before disposal .
Ventilation : Perform reactions in fume hoods to avoid inhaling toxic gases (e.g., CO, NOx) during decomposition .
Q. Advanced: How to validate synthetic reproducibility across labs?
Methodological Answer:
Detailed Protocols : Report exact equivalents (e.g., 1.3 eq boronic acid), solvent grades, and drying methods (e.g., MgSO₄ vs. Na₂SO₄) .
Round-Robin Testing : Share samples between labs for NMR/melting point cross-validation .
Automation : Use robotic liquid handlers for precise reagent dispensing in scaled-up syntheses .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c11-10(12)9-6-7-4-2-1-3-5-8(7)13-9/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRCPTYRZQKXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.